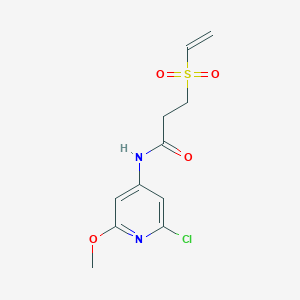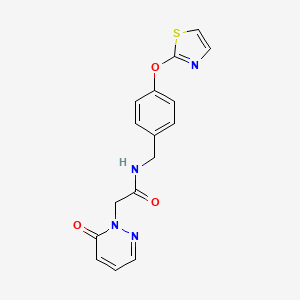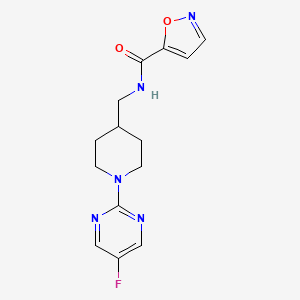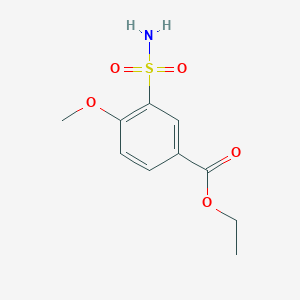
N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide, also known as CM-272, is a novel small-molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies, demonstrating potent anti-tumor activity in a variety of cancer types. In
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in cell proliferation, survival, and differentiation. CK2 is overexpressed in many cancer types and is associated with poor prognosis. N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide binds to the ATP-binding site of CK2 and inhibits its activity, thereby disrupting the downstream signaling pathways that are critical for cancer cell survival.
Biochemical and Physiological Effects:
N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide has been shown to have a selective inhibitory effect on CK2, with minimal effects on other kinases. This selectivity is important for reducing off-target effects and improving the safety profile of N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide. In addition, N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at effective doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide is its potent anti-tumor activity, which has been demonstrated in a variety of cancer types. Furthermore, N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide has shown efficacy in inhibiting the growth of cancer cells that are resistant to conventional chemotherapy drugs. However, one limitation of N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide is its selectivity for CK2, which may limit its efficacy in cancer types that do not overexpress CK2. Another limitation is the lack of clinical data, which is necessary to determine the safety and efficacy of N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide in humans.
Direcciones Futuras
There are several future directions for the development of N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective CK2 inhibitors based on the structure of N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide. Furthermore, clinical trials are needed to determine the safety and efficacy of N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide in humans, and to identify the optimal dosing regimen for different cancer types. Finally, the combination of N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide with other chemotherapy drugs or targeted therapies may enhance its anti-tumor activity and overcome resistance mechanisms.
Métodos De Síntesis
The synthesis of N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide involves a multi-step process that begins with the reaction of 2-chloro-6-methoxypyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-ethenylsulfonylpropanamide in the presence of a base to yield the final product, N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide. The purity and yield of N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide can be improved through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. In vitro studies have shown that N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide has been shown to be effective in inhibiting the growth of cancer cells that are resistant to conventional chemotherapy drugs. In vivo studies have also demonstrated the anti-tumor activity of N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide, with significant tumor growth inhibition observed in xenograft models.
Propiedades
IUPAC Name |
N-(2-chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4S/c1-3-19(16,17)5-4-10(15)13-8-6-9(12)14-11(7-8)18-2/h3,6-7H,1,4-5H2,2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBSRLNNZSFEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)NC(=O)CCS(=O)(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2673728.png)



![9-(4-(2-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2673736.png)
![N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2673737.png)


![1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2673740.png)
![Methyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2673741.png)

![2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2673744.png)
![(E)-3-[2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2673746.png)
